molecular formula C10H9FN2 B13176066 7-Fluoro-8-methylquinolin-3-amine

7-Fluoro-8-methylquinolin-3-amine

Cat. No.: B13176066
M. Wt: 176.19 g/mol
InChI Key: MOJBWFDNRRCRHF-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms . For instance, the synthesis can start from 3-aminoquinoline, which undergoes fluorination to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds for functionalization . These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-8-methylquinolin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    7-Fluoroquinoline: Shares the fluorine atom at the 7-position but lacks the methyl group at the 8-position.

    8-Methylquinoline: Contains the methyl group at the 8-position but lacks the fluorine atom.

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A more complex derivative with additional substituents.

Uniqueness: 7-Fluoro-8-methylquinolin-3-amine is unique due to the specific combination of the fluorine atom at the 7-position and the methyl group at the 8-position. This combination enhances its biological activity and provides unique chemical properties compared to other quinoline derivatives .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3

InChI Key

MOJBWFDNRRCRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)N)F

Origin of Product

United States

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